

In-Depth Technical Guide: Solubility and Stability of 3-Aminoisonicotinaldehyde

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Compound of Interest

Compound Name: 3-Aminoisonicotinaldehyde

Cat. No.: B120943

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Introduction

3-Aminoisonicotinaldehyde, also known as 3-aminopyridine-4-carboxaldehyde, is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and other biologically active molecules. Its unique structure, featuring both an amino group and an aldehyde group on a pyridine ring, makes it a versatile building block in medicinal chemistry and organic synthesis. A thorough understanding of its solubility and stability is critical for its effective use in research and development, ensuring optimal reaction conditions, formulation, and storage. This technical guide provides a comprehensive overview of the available data on the solubility and stability of **3-Aminoisonicotinaldehyde**, supplemented with detailed experimental protocols for its assessment.

Physicochemical Properties

Property	Value	Source
Chemical Formula	C ₆ H ₆ N ₂ O	[1]
Molecular Weight	122.12 g/mol	[1][2]
Appearance	Solid (usually a powder or crystalline solid)	[2]
Color	Off-white to light yellow	[2]
Melting Point	127-131 °C	[2]
pKa (Amine Group)	~5-6 (approximate)	[2]

Solubility Profile

Currently, detailed quantitative solubility data for **3-Aminoisonicotinaldehyde** in a wide range of solvents is limited in publicly available literature. However, qualitative descriptions from various sources provide a general understanding of its solubility characteristics.

3-Aminoisonicotinaldehyde is described as being slightly soluble in water.[2][3] Its solubility is expected to be higher in common organic solvents. It is reported to be soluble in ethanol, Dimethyl Sulfoxide (DMSO), and chloroform.[2]

Table 1: Qualitative Solubility of **3-Aminoisonicotinaldehyde**

Solvent	Solubility	Source
Water	Slightly soluble	[2][3]
Ethanol	Soluble	[2]
Dimethyl Sulfoxide (DMSO)	Soluble	[2]
Chloroform	Soluble	[2]

Stability Profile

The stability of **3-Aminoisonicotinaldehyde** is a crucial factor for its handling, storage, and application in synthesis. Available information suggests that the compound exhibits sensitivity to certain environmental factors.

It is reported to be air-sensitive and should be stored away from oxidizing agents.^[3] Recommendations for storage temperature vary, with some sources suggesting ambient temperature while others advise storage at 0-8 °C. The compound is also noted to be somewhat hygroscopic.^[4]

Table 2: Stability and Storage Recommendations for **3-Aminoisonicotinaldehyde**

Parameter	Recommendation/Observation	Source
Storage Temperature	Ambient Storage or 0-8 °C	
Air Sensitivity	Air sensitive	^[3]
Incompatibilities	Oxidizing agents	^[3]
Hygroscopicity	Somewhat hygroscopic	^[4]

Experimental Protocols

Due to the lack of specific, published experimental protocols for determining the solubility and stability of **3-Aminoisonicotinaldehyde**, the following sections provide detailed, representative methodologies based on standard pharmaceutical industry practices.

Solubility Determination: Shake-Flask Method

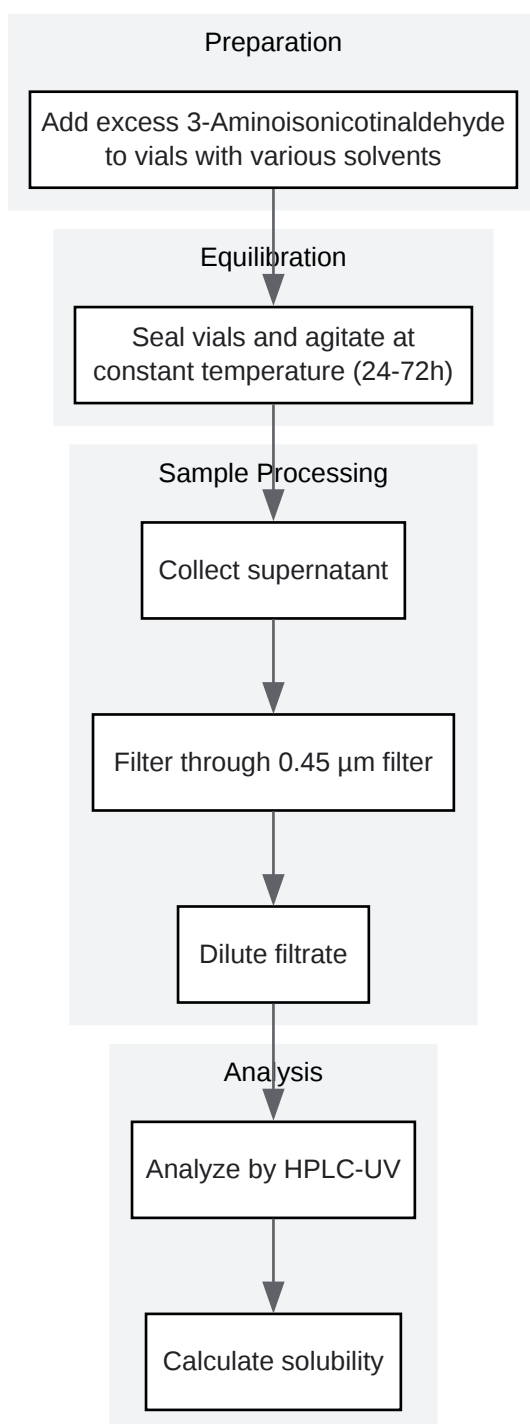
This protocol outlines a common method for determining the equilibrium solubility of a compound in various solvents.

Methodology:

- Preparation: Add an excess amount of **3-Aminoisonicotinaldehyde** to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetonitrile,

DMSO, chloroform). The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

- **Equilibration:** Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) using a mechanical shaker or rotator until equilibrium is reached. A period of 24 to 72 hours is typically sufficient.
- **Sample Collection and Preparation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a known volume of the supernatant.
- **Filtration:** Filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.
- **Dilution:** Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- **Analysis:** Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of **3-Aminoisonicotinaldehyde**.
- **Calculation:** Calculate the solubility in units such as mg/mL or mol/L.



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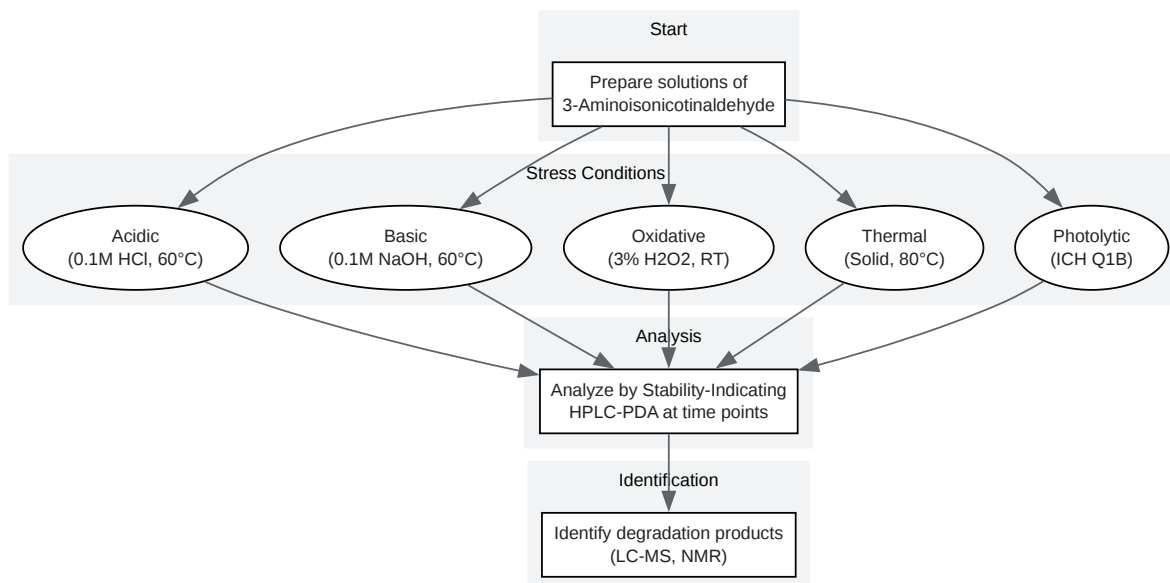
Fig. 1: Workflow for Solubility Determination.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

Methodology:

- **Sample Preparation:** Prepare solutions of **3-Aminoisonicotinaldehyde** in suitable solvents (e.g., a mixture of water and a co-solvent like acetonitrile or methanol).
- **Stress Conditions:** Expose the samples to a variety of stress conditions as outlined below. A control sample, protected from stress, should be analyzed concurrently.
 - **Acidic Hydrolysis:** 0.1 M HCl at 60 °C for 24 hours.
 - **Basic Hydrolysis:** 0.1 M NaOH at 60 °C for 24 hours.
 - **Oxidative Degradation:** 3% H₂O₂ at room temperature for 24 hours.
 - **Thermal Degradation:** Store the solid compound at 80 °C for 48 hours.
 - **Photostability:** Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- **Sample Analysis:** At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.
- **Peak Purity and Identification:** Assess the peak purity of the parent compound using a photodiode array (PDA) detector. If significant degradation is observed, attempt to identify the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.



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Fig. 2: Forced Degradation Study Workflow.

Conclusion

3-Aminoisonicotinaldehyde is a valuable chemical intermediate with moderate solubility in polar organic solvents and limited solubility in water. Its stability is influenced by atmospheric conditions and the presence of oxidizing agents, necessitating careful handling and storage. While comprehensive quantitative data on its solubility and stability are not readily available in the public domain, the experimental protocols outlined in this guide provide a robust framework for researchers to determine these critical parameters. A thorough understanding and characterization of the solubility and stability of **3-Aminoisonicotinaldehyde** will undoubtedly facilitate its successful application in the development of novel pharmaceuticals and other advanced materials.

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